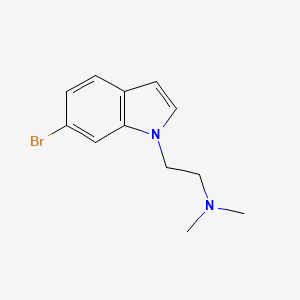

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Vue d'ensemble

Description

Synthesis Analysis

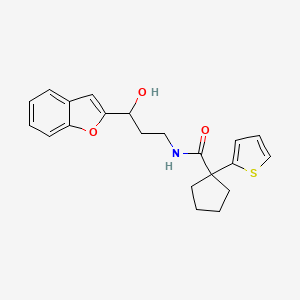

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the bromine and the dimethylaminoethyl group. The details of the synthesis would depend on the specific methods and reagents used, and could involve several steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the bromine and dimethylaminoethyl group attached at the positions indicated by the name. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the bromine and the dimethylamino group. The bromine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and the dimethylaminoethyl group. For example, the bromine might increase the compound’s density and boiling point, while the dimethylamino group could influence its polarity .Applications De Recherche Scientifique

- Research : A study by Duque-Benítez et al. synthesized a series of quaternary ammonium salts, including 6-bromo-DMT derivatives. These compounds showed significant antileishmanial activity against intracellular amastigotes of Leishmania (Viannia) panamensis .

Antileishmanial Activity

Safety And Hazards

Propriétés

IUPAC Name |

2-(6-bromoindol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMYHEIUENBMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)

![3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)

![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)